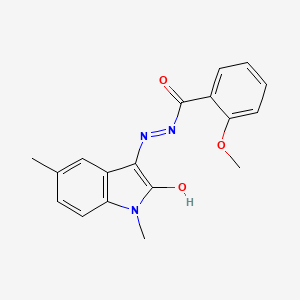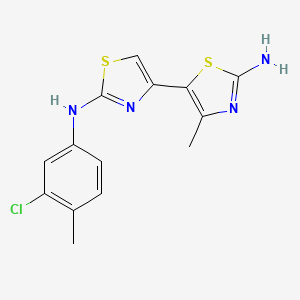
2-(2-chlorophenoxy)-N-5-quinolinylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-5-quinolinylacetamide, also known as CQ, is a chemical compound that has been widely studied for its potential applications in scientific research. CQ is a member of the quinoline family of compounds, which have been shown to exhibit a wide range of biological activities, including antimalarial, antiviral, and anticancer properties.
作用机制
The mechanism of action of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide is not fully understood, but it is believed to involve the inhibition of heme polymerization, which is essential for the survival of the malaria parasite. 2-(2-chlorophenoxy)-N-5-quinolinylacetamide has also been shown to inhibit the acidification of lysosomes, which is thought to be responsible for its antiviral and anticancer properties.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-5-quinolinylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as protein kinase C and phospholipase A2, which are involved in cell signaling pathways. 2-(2-chlorophenoxy)-N-5-quinolinylacetamide has also been shown to inhibit the release of cytokines, which are involved in the immune response. In addition, 2-(2-chlorophenoxy)-N-5-quinolinylacetamide has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide is its wide range of biological activities, which make it a useful tool for studying various biological processes. 2-(2-chlorophenoxy)-N-5-quinolinylacetamide is also relatively easy to synthesize and has a long shelf life, making it a cost-effective reagent for laboratory experiments. However, one of the limitations of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide is its potential toxicity, which may limit its use in certain experiments. In addition, the mechanism of action of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide is not fully understood, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide. One area of research is the development of new derivatives of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide with improved biological activity. Another area of research is the investigation of the mechanism of action of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide, which may lead to the development of new therapies for various diseases. Finally, the potential use of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide in combination with other drugs for the treatment of various diseases is an area of research that warrants further investigation.
Conclusion:
In conclusion, 2-(2-chlorophenoxy)-N-5-quinolinylacetamide, or 2-(2-chlorophenoxy)-N-5-quinolinylacetamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. 2-(2-chlorophenoxy)-N-5-quinolinylacetamide has a wide range of biological activities, including antimalarial, antiviral, and anticancer properties. The synthesis of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide is relatively easy and cost-effective, making it a useful tool for laboratory experiments. However, the potential toxicity of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide and its unclear mechanism of action are limitations that need to be addressed in future research. Overall, 2-(2-chlorophenoxy)-N-5-quinolinylacetamide has the potential to be a valuable reagent for the study of various biological processes and the development of new therapies for various diseases.
合成方法
The synthesis of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide involves the reaction of 2-chlorophenol with 2-aminobenzoic acid to form 2-(2-chlorophenoxy)benzoic acid. This compound is then reacted with acetyl chloride to produce 2-(2-chlorophenoxy)acetamide. Finally, the reaction of this compound with 5-aminoquinoline yields 2-(2-chlorophenoxy)-N-5-quinolinylacetamide. The synthesis of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide has been optimized over the years, resulting in high yields and purity of the compound.
科学研究应用
2-(2-chlorophenoxy)-N-5-quinolinylacetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its antimalarial activity. 2-(2-chlorophenoxy)-N-5-quinolinylacetamide has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. In addition, 2-(2-chlorophenoxy)-N-5-quinolinylacetamide has also been studied for its potential antiviral and anticancer properties. 2-(2-chlorophenoxy)-N-5-quinolinylacetamide has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus, and has also been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-quinolin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-6-1-2-9-16(13)22-11-17(21)20-15-8-3-7-14-12(15)5-4-10-19-14/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWUHSYHDGFJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(quinolin-5-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)


![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)
![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)
![2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715415.png)
![N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5715422.png)


![N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5715447.png)
![1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5715452.png)
![ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715456.png)
![4-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5715468.png)
